molecular formula C7H6N4O B11919926 3-(Pyrazin-2-yl)isoxazol-5-amine

3-(Pyrazin-2-yl)isoxazol-5-amine

Katalognummer: B11919926
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: WAPHWBJGBGGLNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyrazin-2-yl)isoxazol-5-amine is a heterocyclic compound that features both pyrazine and isoxazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both nitrogen and oxygen atoms in the rings contributes to its reactivity and potential biological activity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyrazin-2-yl)isoxazol-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce various amines .

Wirkmechanismus

The mechanism of action of 3-(Pyrazin-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its action depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Pyrazin-2-yl)isoxazol-5-amine is unique due to the combination of the pyrazine and isoxazole rings, which imparts distinct chemical and biological properties. The presence of the amine group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C7H6N4O

Molekulargewicht

162.15 g/mol

IUPAC-Name

3-pyrazin-2-yl-1,2-oxazol-5-amine

InChI

InChI=1S/C7H6N4O/c8-7-3-5(11-12-7)6-4-9-1-2-10-6/h1-4H,8H2

InChI-Schlüssel

WAPHWBJGBGGLNO-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=N1)C2=NOC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.